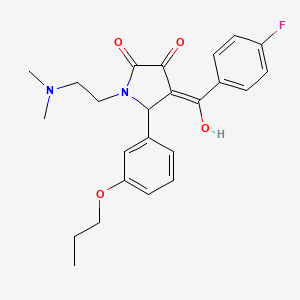

1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one (referred to as the "target compound") is a pyrrol-2-one derivative characterized by a 4-fluorobenzoyl group, a 3-propoxyphenyl substituent, and a dimethylaminoethyl side chain. This article compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4/c1-4-14-31-19-7-5-6-17(15-19)21-20(22(28)16-8-10-18(25)11-9-16)23(29)24(30)27(21)13-12-26(2)3/h5-11,15,21,28H,4,12-14H2,1-3H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNGMBPKSLONPG-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities. It belongs to a class of pyrrol derivatives that have garnered attention for their pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 443.436 g/mol. Its structure features a pyrrolone core substituted with various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₂O₃ |

| Molecular Weight | 443.436 g/mol |

| CAS Number | 618074-81-0 |

| Functional Groups | Dimethylamino, Hydroxy, Fluorobenzoyl, Propoxyphenyl |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that similar compounds in the pyrrol class may exhibit:

- Antitumor Activity : Compounds with similar structures have shown efficacy in inhibiting tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Certain derivatives have demonstrated the ability to inhibit bacterial growth, suggesting potential applications in treating infections.

- Neuropharmacological Effects : The dimethylamino group is known for modulating neurotransmitter systems, potentially impacting mood disorders and neurodegenerative diseases.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific pyrrol derivative.

- Antitumor Studies : A study evaluated the antitumor activity of similar pyrrol derivatives against various cancer cell lines. The results indicated significant cytotoxicity, particularly in leukemia models, suggesting that modifications to the pyrrol structure can enhance potency against specific tumors .

- Neuropharmacological Assessment : Research involving compounds with dimethylamino substitutions revealed their ability to interact with serotonin and dopamine receptors, which could lead to therapeutic effects in anxiety and depression models .

- Antibacterial Activity : Investigations into related compounds showed promising antibacterial properties against Gram-positive bacteria. These findings suggest that further exploration of this compound could yield effective antimicrobial agents .

Case Study 1: Antitumor Efficacy

A recent study focused on a series of pyrrol derivatives demonstrated that modifications at the 4-position significantly increased cytotoxicity against human cancer cell lines. The study highlighted that the presence of fluorine atoms enhanced the lipophilicity and cellular uptake of the compounds, leading to improved antitumor activity.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of dimethylamino-containing compounds in animal models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function, suggesting a potential role in treating Alzheimer's disease.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial properties : Potential applications in treating bacterial and fungal infections.

- Anti-inflammatory effects : May be beneficial in managing inflammatory diseases.

- Antitumor activity : Some derivatives have shown promise in cancer treatment through apoptosis induction in tumor cells.

Medicinal Chemistry

The compound has been evaluated for its potential as a therapeutic agent. Computational studies have predicted its interaction profiles with various biological targets, suggesting applications in:

- Neuropharmacology : Potential use as a treatment for neurological disorders due to its ability to interact with neurotransmitter systems.

- Cancer therapy : Investigated for its ability to induce cell death in malignant cells.

Case Studies

- Neurotransmitter Interaction Study : A study demonstrated that similar compounds could inhibit dopamine transporters, indicating potential applications in treating conditions like ADHD or Parkinson's disease .

- Anticancer Activity Assessment : Research on related pyrrole derivatives showed significant cytotoxic effects against various cancer cell lines, supporting further investigation into this compound's efficacy.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structure and Substituent Variations

The target compound shares a common pyrrol-2-one scaffold with analogs reported in the literature. Key structural differences lie in:

- Aroyl Group (R1): The 4-fluorobenzoyl group in the target compound contrasts with substituents like 4-methylbenzoyl (compound 20, ), 2-ethoxybenzoyl (compound 41, ), and 3-fluoro-4-methylbenzoyl (compound in ).

- Aryl Substituent (R2): The 3-propoxyphenyl group in the target compound differs from substituents such as 4-tert-butylphenyl (compound 20, ), 4-isopropylphenyl (compound 41, ), and 4-hydroxyphenyl (compound in ). The propoxy chain’s position (3- vs. 4-) may influence steric interactions and solubility.

- Side Chain (R3): The dimethylaminoethyl group in the target compound distinguishes it from analogs with hydroxypropyl (compounds 20, 23, and 26, ) or furylmethyl (compound in ) substituents. This group likely enhances solubility and basicity due to its tertiary amine functionality.

Physicochemical Properties

Table 1 summarizes key data for the target compound and selected analogs:

*Molecular formula and weight inferred from IUPAC name.

Key Observations:

- Melting Points: Electron-withdrawing groups (e.g., trifluoromethoxy in compound 23 ) correlate with higher melting points (246–248°C) compared to alkyl-substituted analogs (e.g., compound 41: 128–130°C ). The target compound’s melting point is unreported but may align with fluorinated analogs.

- Synthetic Yields: Yields vary significantly (21–62%), with bulky substituents (e.g., 2,4-bis(trifluoromethyl)phenyl in compound 26 ) reducing efficiency due to steric hindrance.

Structure-Activity Relationship (SAR) Considerations

While biological data for the target compound are unavailable, trends from analogs suggest:

- Fluorine Substituents: The 4-fluorobenzoyl group may enhance metabolic stability and receptor binding compared to non-fluorinated aroyl groups .

- Alkoxy Chains: The 3-propoxyphenyl group’s longer chain could improve membrane permeability relative to shorter alkoxy or hydroxyl groups (e.g., compound 41’s 2-ethoxybenzoyl ).

- Aminoethyl Side Chain: The dimethylaminoethyl group’s basicity may facilitate salt formation, enhancing solubility compared to neutral hydroxypropyl analogs .

Q & A

Q. What protocols assess its stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.